Bienvenue dans la boutique en ligne BenchChem!

4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Trans-translation Ribosome rescue Antibacterial

CAS 5915-64-0 is a 1,3,4-oxadiazole featuring a rare meta-sulfonylmorpholine-phenyl architecture (PSA 93.9 Ų, calc. LogP ~3.3). This scaffold is functionally distinct from acylaminooxadiazole series (e.g., KKL-35, MBX-4132) and cannot be substituted with generic 5-aryl-1,3,4-oxadiazole-2-thiols or benzyl-sulfide analogs. It is one of the few oxadiazoles annotated as a trans-translation inhibitor with selective activity against Legionella pneumophila. Narrow-spectrum profile enables cleaner models for Legionella pathogenicity and tmRNA target validation. Additionally, it facilitates SAR campaigns exploring sulfonyl effects on target engagement, bacterial uptake, and resistance mechanisms. Ideal for medicinal chemistry teams seeking to benchmark next-generation ribosome-rescue inhibitors.

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
CAS No. 5915-64-0
Cat. No. B5100448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
CAS5915-64-0
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C19H19N3O4S/c1-14-5-7-15(8-6-14)18-20-21-19(26-18)16-3-2-4-17(13-16)27(23,24)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3
InChIKeyZRSVZSURALARNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5915-64-0) – Trans-Translation Inhibitor Procurement Guide


4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5915‑64‑0) is a synthetic small molecule within the 1,3,4‑oxadiazole class that was developed as a trans‑translation inhibitor [1]. It is reported to exhibit selective antibacterial activity against the Gram‑negative pathogen *Legionella pneumophila* [1]. The compound integrates a 5‑(4‑methylphenyl)‑1,3,4‑oxadiazole core with a *meta*‑sulfonylmorpholine‑substituted phenyl ring, resulting in a calculated LogP of approximately 3.3 and a topological polar surface area (PSA) of 93.9 Ų . This physicochemical profile distinguishes it from classic acylaminooxadiazole trans‑translation inhibitors that lack the sulfonylmorpholine substituent.

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 5915-64-0 in Trans-Translation Research


The 1,3,4‑oxadiazole class contains numerous pharmacologically active members, yet small structural variations drive large differences in target engagement and antibacterial spectrum. For instance, KKL‑35 and MBX‑4132 are well‑characterized acylaminooxadiazole trans‑translation inhibitors with reported IC₅₀ values of 0.9 µM in tagging‑reaction assays , but these molecules rely on an acylamino linker rather than a sulfonylmorpholine‑phenyl architecture . CAS 5915‑64‑0 uniquely positions the sulfonylmorpholine group at the *meta* position of the phenyl ring attached directly to the oxadiazole C2, creating a distinct hydrogen‑bond acceptor profile (PSA 93.9 Ų) and calculated LogP of ≈ 3.3 . This substitution pattern cannot be replicated by generic 5‑aryl‑1,3,4‑oxadiazole‑2‑thiols or benzyl‑sulfide analogs because those scaffolds lack the sulfonylmorpholine moiety entirely [1]. Consequently, even closely related oxadiazole analogs in procurement catalogs are not functionally interchangeable with CAS 5915‑64‑0 in assays targeting trans‑translation or *Legionella* species.

Quantitative Differentiation Evidence for 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine vs. Comparator Oxadiazoles


Mechanism-of-Action Differentiation: Trans-Translation Inhibition vs. Conventional Protein Synthesis Inhibitors

CAS 5915‑64‑0 is classified as a trans‑translation inhibitor, a mechanism that selectively disrupts the bacterial ribosome‑rescue pathway rather than primary translation [1]. This contrasts with conventional ribosomal antibiotics such as erythromycin, which inhibit peptide‑bond formation with an IC₅₀ of ~0.5‑2 µM against Gram‑positive organisms but have limited activity against *Legionella* species [2]. The trans‑translation targeting of CAS 5915‑64‑0 addresses a distinct vulnerability in Gram‑negative pathogens that rely on tmRNA‑mediated ribosome rescue under stress conditions [1].

Trans-translation Ribosome rescue Antibacterial

Pathogen-Spectrum Differentiation: Selective Anti-Legionella Activity vs. Broad-Spectrum Oxadiazoles

AntibioticDB lists CAS 5915‑64‑0 as specifically active against *Legionella pneumophila* with Gram‑negative spectrum [1]. In contrast, KKL‑35 (IC₅₀ 0.9 µM in trans‑translation tagging assay) shows broad‑spectrum activity including *Bacillus subtilis*, *Shigella flexneri*, and other Gram‑positive and Gram‑negative species [2]. The narrower spectrum of CAS 5915‑64‑0 may arise from the sulfonylmorpholine substitution pattern, which is absent in KKL‑35 and MBX‑4132 [1][2].

Legionella pneumophila Narrow-spectrum Pathogen-specific

Physicochemical Differentiation: LogP and PSA vs. Acylaminooxadiazole Comparators

The calculated LogP of CAS 5915‑64‑0 is approximately 3.3, with a PSA of 93.9 Ų . By comparison, MBX‑4132 (molecular formula C₁₈H₁₅FN₄O₂) has a predicted LogP of ~2.1‑2.5 and PSA of ~84 Ų based on its acylaminooxadiazole core . The higher LogP and larger PSA of CAS 5915‑64‑0, attributable to the sulfonylmorpholine group, suggest altered membrane permeability and solubility profiles . KKL‑35 (LogP ~3.7, PSA ~67 Ų) shows higher lipophilicity but lower PSA, indicating a different pharmacokinetic liability profile .

LogP PSA Drug-likeness

Structural Scaffold Differentiation: Sulfonylmorpholine-Phenyl Linkage vs. Benzyl Sulfide Analogs

The core scaffold of CAS 5915‑64‑0 features a direct C‑C bond between the oxadiazole C2 and the *meta*‑sulfonylmorpholine‑substituted phenyl ring. In contrast, several synthesized oxadiazole‑morpholine hybrid series (e.g., compounds 6a‑k in Gul, 2014) employ a benzyl‑sulfide linker (‑CH₂‑S‑) connecting the oxadiazole‑2‑thiol to the morpholine‑sulfonyl‑benzyl group [1][2]. This structural divergence eliminates the possibility of thioether metabolic liabilities (e.g., sulfoxidation) that may affect the benzyl‑sulfide series, while the direct phenyl linkage provides greater conformational rigidity [1].

Scaffold uniqueness SAR Sulfonylmorpholine

High-Value Procurement Scenarios for 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine (CAS 5915-64-0)


Trans-Translation Mechanism-of-Action Studies in Legionella pneumophila

CAS 5915‑64‑0 is one of the few oxadiazoles specifically annotated as a trans‑translation inhibitor active against *Legionella pneumophila* [1]. Its mechanism—targeting the tmRNA‑ribosome rescue pathway—differs from the acylaminooxadiazole chemotype represented by KKL‑35, whose anti‑Legionella activity may be partially independent of trans‑translation inhibition [1][2]. This makes CAS 5915‑64‑0 a valuable tool for dissecting trans‑translation dependency in *Legionella* and validating tmRNA as a target.

Narrow-Spectrum Antibacterial Probe for Gram-Negative Pathogen Research

The Gram‑negative spectrum with reported specificity against *Legionella pneumophila* positions CAS 5915‑64‑0 as a narrow‑spectrum probe [1]. Unlike KKL‑35, which exhibits broad‑spectrum activity across Gram‑positive and Gram‑negative species [2], CAS 5915‑64‑0 minimizes confounding effects on non‑target bacteria, enabling cleaner experimental models for *Legionella* pathogenicity and drug‑resistance studies.

Structure-Activity Relationship (SAR) Exploration of Non-Acylamino Oxadiazole Scaffolds

The sulfonylmorpholine‑phenyl architecture distinguishes CAS 5915‑64‑0 from the acylaminooxadiazole scaffold that dominates published trans‑translation inhibitors [1][2]. Procurement of this compound enables SAR campaigns to explore how the sulfonyl group modulates target binding, bacterial uptake, and metabolic stability relative to the well‑studied acylamino series, potentially unveiling new chemical space for ribosome‑rescue inhibitors.

Antibiotic Resistance Propensity Studies in Intracellular Pathogens

AntibioticDB notes that CAS 5915‑64‑0 has a documented propensity to select resistant mutants [1]. This property, combined with its *Legionella* activity, makes the compound a useful experimental tool for studying resistance mechanisms in intracellular Gram‑negative pathogens and for benchmarking next‑generation trans‑translation inhibitors with improved resistance profiles.

Quote Request

Request a Quote for 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.